molecular formula C15H21ClN2O B15195549 Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- CAS No. 102433-46-5

Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-

Cat. No.: B15195549
CAS No.: 102433-46-5
M. Wt: 280.79 g/mol
InChI Key: KPLAHSYIMPDRFE-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:

    Preparation of the amine precursor: The starting material, 3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthylamine, can be synthesized through a series of reduction and alkylation reactions.

    Reaction with 2-chloroethyl isocyanate: The amine precursor is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers.

Biology

In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Medicinally, urea derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Industry

Industrially, urea derivatives are used in the production of resins, plastics, and other materials. They are also employed as stabilizers, catalysts, and additives in various processes.

Mechanism of Action

The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, or nucleic acids. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(2-chloroethyl)-3-(phenyl): Similar structure but with a phenyl group instead of the naphthyl group.

    Urea, 1-(2-chloroethyl)-3-(2,3-dimethylphenyl): Similar structure with a dimethylphenyl group.

Uniqueness

The uniqueness of urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

CAS No.

102433-46-5

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C15H21ClN2O/c1-10-9-14(18-15(19)17-8-7-16)13-6-4-3-5-12(13)11(10)2/h9H,3-8H2,1-2H3,(H2,17,18,19)

InChI Key

KPLAHSYIMPDRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCCC2=C1C)NC(=O)NCCCl

Origin of Product

United States

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